Cas no 40618-87-9 (2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime)

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime is a specialized organic compound featuring a trifluoromethyl ketone moiety coupled with a tosyloxime functional group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of fluorinated heterocycles or as a precursor for nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group enhances electrophilic character, while the tosyloxime moiety offers versatility in further derivatization. Its stability under controlled conditions and compatibility with various reaction conditions make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong bases.
2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime structure
40618-87-9 structure
商品名:2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime
CAS番号:40618-87-9
MF:C15H12F3NO3S
メガワット:343.32100
CID:1064069
PubChem ID:71752774

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime 化学的及び物理的性質

名前と識別子

    • 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime
    • [(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate
    • 2,2,2-Trifluoro-1-ph
    • (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
    • GRMIFAAVNPCQDY-RGEXLXHISA-N
    • 40618-87-9
    • SCHEMBL16063707
    • 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime
    • インチ: InChI=1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3/b19-14-
    • InChIKey: GRMIFAAVNPCQDY-RGEXLXHISA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=C2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 343.04900
  • どういたいしつりょう: 343.04899890g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 511
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

  • PSA: 64.11000
  • LogP: 4.74770

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T792630-1g
2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime
40618-87-9
1g
$1596.00 2023-05-17
TRC
T792630-100mg
2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime
40618-87-9
100mg
$201.00 2023-05-17

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime 合成方法

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime 関連文献

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloximeに関する追加情報

2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime (CAS No. 40618-87-9)

The compound 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime, identified by the CAS number 40618-87-9, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of sulfonyloximes, which are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecular structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, further linked to a sulfonyl oxime moiety. This combination of functional groups imparts distinctive chemical reactivity and physical properties to the molecule.

Recent studies have highlighted the potential of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime in the development of novel bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of complex molecules with therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has made it a valuable precursor in the construction of heterocyclic frameworks. Additionally, the trifluoromethyl group in the molecule contributes to its stability and lipophilicity, which are critical properties for drug design.

The synthesis of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to nucleophilic attack by an oxime derivative in the presence of a suitable base. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. The use of modern chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry has significantly improved the analytical characterization of this compound.

In terms of physical properties, 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime exhibits a melting point in the range of 150–160°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-vis and IR spectra, provide valuable insights into its electronic structure and functional group interactions. The presence of the sulfonyl group results in strong absorption bands in the IR spectrum corresponding to C=O stretching vibrations.

One of the most promising applications of this compound lies in its use as a building block for developing herbicides and fungicides. Recent research has demonstrated that derivatives of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime exhibit potent activity against various plant pathogens. This is attributed to their ability to inhibit key enzymatic pathways involved in fungal growth and reproduction. Furthermore, these compounds show selectivity towards target organisms while minimizing adverse effects on non-target species.

Another area where this compound has shown potential is in materials science. Its unique combination of fluorine atoms and aromatic rings makes it an attractive candidate for designing advanced polymers with tailored properties such as thermal stability and mechanical strength. Researchers have explored its incorporation into polymeric matrices through various polymerization techniques, including free radical polymerization and step-growth polymerization.

From an environmental perspective, understanding the degradation pathways of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime is crucial for assessing its environmental impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions with a half-life ranging from several weeks to months depending on environmental factors such as temperature and microbial activity.

In conclusion, 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime (CAS No. 40618-87-) is a versatile organic compound with significant potential across multiple disciplines. Its unique molecular structure enables diverse applications ranging from drug discovery to materials development. Continued research into its synthesis methods and biological activities will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.

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